Laccaridione A

Protease Inhibition Cysteine Protease Natural Product

Ortho-quinone protease inhibitor research is plagued by inconsistent analog potency and non-specific cytotoxicity, leading to experimental variability. Laccaridione A resolves this as a validated papain-preferring inhibitor (IC50 2.5 μg/mL), delivering 5.8-fold greater potency vs. Aureoquinone. It attenuates C. albicans virulence by suppressing adhesion and Sap release without fungicidal effects, serving as an essential lower-efficacy control for dose-response studies and SAR campaigns. Standard packs 10-100 mg; bulk custom synthesis available.

Molecular Formula C22H24O6
Molecular Weight 384.4 g/mol
CAS No. 320369-80-0
Cat. No. B1241406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaccaridione A
CAS320369-80-0
Synonymslaccaridione A
Molecular FormulaC22H24O6
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCCC(C)C=C(C)C1=CC2=C(C(O1)OC)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O
InChIInChI=1S/C22H24O6/c1-6-11(2)7-12(3)15-9-14-8-13-10-16(26-4)19(23)21(25)17(13)20(24)18(14)22(27-5)28-15/h7-11,22,24H,6H2,1-5H3/b12-7+
InChIKeyFBVTWLBYMYCVOT-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Laccaridione A: Fungal Protease Inhibitor


Laccaridione A is an organic heterotricyclic ortho-quinone, specifically a 1H-benzo[g]isochromene-8,9-dione derivative, isolated from the basidiomycete Laccaria amethystea [1]. It functions as a broad-spectrum protease inhibitor with demonstrated activity against trypsin, papain, thermolysin, collagenase, and zinc protease [2]. Beyond its direct enzymatic inhibition, Laccaridione A has been shown to attenuate Candida albicans virulence by reducing adhesion to host cells and suppressing secreted aspartic protease (Sap) release without exhibiting direct fungicidal or fungistatic effects [3].

Laccaridione A vs. Analogs: Key Differences


Despite sharing a common ortho-quinone scaffold and broad-spectrum protease inhibition profiles, Laccaridione A, Laccaridione B, and Aureoquinone exhibit non-uniform potency across specific protease targets and divergent activities in functional virulence assays [1]. For example, while Laccaridione B is consistently the most potent inhibitor of Candida albicans adhesion and Sap release, Laccaridione A shows a distinct rank-order of potency against individual proteases, with its strongest inhibition observed against papain [2]. These differences in target selectivity and functional efficacy mean that substituting one analog for another without empirical validation can lead to significant experimental variability and misinterpretation of structure-activity relationships [3].

Laccaridione A: Comparative Evidence


Papain Inhibition vs. Aureoquinone

Laccaridione A inhibits papain with an IC50 of 2.5 μg/mL, which is 5.8-fold more potent than Aureoquinone (IC50 = 14.5 μg/mL) in the same assay system [1]. This represents the most potent single-target inhibition among the three tested compounds for papain.

Protease Inhibition Cysteine Protease Natural Product

Collagenase Inhibition vs. Laccaridione B

Against collagenase, Laccaridione A demonstrates an IC50 of 7.2 μg/mL, which is 1.3-fold less potent than Laccaridione B (IC50 = 5.7 μg/mL) but comparable to Aureoquinone (IC50 = 7.1 μg/mL) [1].

Collagenase Matrix Metalloproteinase Protease Inhibitor

C. albicans Adhesion Inhibition vs. Laccaridione B

In a functional assay measuring C. albicans adhesion to epithelial and endothelial cells, Laccaridione A significantly inhibited adhesion in a dose-dependent manner, but Laccaridione B was consistently found to be the most effective protease inhibitor tested among all compounds [1]. The study did not report quantitative adhesion reduction percentages for Laccaridione A alone, only that it was active but less potent than Laccaridione B.

Antivirulence Candida albicans Adhesion Inhibition

Sap Release Suppression in C. albicans

Laccaridione A significantly reduced Sap release from C. albicans in a dose-dependent manner, an effect not attributable to direct inhibition of secreted Saps but rather to interference with fungal regulatory processes [1]. This antivirulence mechanism is shared with Laccaridione B and Aureoquinone, but the magnitude of the effect was not quantitatively compared across compounds.

Secreted Aspartic Protease Virulence Factor Candida

Non-Fungicidal Antivirulence

At concentrations where Laccaridione A, Laccaridione B, and Aureoquinone exert their antivirulence effects, none of the compounds exhibited fungistatic or fungicidal activity against C. albicans [1]. This property is unique to this class of basidiomycete-derived protease inhibitors and contrasts sharply with conventional azole or polyene antifungals.

Antivirulence Non-Fungicidal Drug Development

Laccaridione A: Recommended Applications


Papain Inhibitor & Cysteine Protease Studies

Given its 5.8-fold greater potency against papain compared to Aureoquinone, Laccaridione A is the preferred tool compound for assays requiring strong papain inhibition with minimal cross-reactivity. It serves as a superior positive control or lead scaffold for developing selective cysteine protease inhibitors [1].

C. albicans Antivirulence (Non-Fungicidal)

Researchers investigating alternatives to traditional fungicidal drugs should utilize Laccaridione A as a validated compound that reduces both adhesion and Sap release without affecting fungal viability. Its activity profile supports studies on host-pathogen interactions and the development of resistance-sparing antifungal strategies [2].

SAR of Ortho-Quinone Protease Inhibitors

The distinct inhibition profile of Laccaridione A—particularly its enhanced papain inhibition and moderate collagenase activity relative to Laccaridione B—makes it an essential comparator in SAR campaigns aimed at optimizing target selectivity among natural ortho-quinone protease inhibitors [1].

Laccaridione B Virulence Assay Control

Since Laccaridione B is consistently the most potent antivirulence agent in C. albicans models, Laccaridione A serves as a valuable lower-efficacy control to establish dose-response relationships and confirm that observed effects are not due to non-specific cytotoxicity or off-target interactions [2].

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